![molecular formula C18H25FN4O2 B5591508 9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
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Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the compound , can be achieved through various methods. One approach involves the divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones through Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor, showcasing the versatility in introducing different substituents at specific positions on the core structure (Yang et al., 2008). Another method involves spirocyclization of pyridine substrates to construct the 3,9-diazaspiro[5.5]undecane framework, highlighting an intramolecular strategy to form the spirocyclic core (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques. For instance, a study on the synthesis and crystal structure of 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane provided insights into the spirocyclic framework and intermolecular interactions within these molecules (Zhu, 2011).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives can be modified by introducing different functional groups. For example, the synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive screening demonstrated how substituent variation can influence biological activity (Clark et al., 1983).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and melting point, are crucial for their application in various fields. The synthesis and photophysical studies of diazaspiro compounds provided insights into their solvatochromic behavior and the effects of solvent polarity on their spectral properties (Aggarwal & Khurana, 2015).
Scientific Research Applications
Antibacterial Applications
A study by Culbertson et al. (1990) explored fluoroquinolone antibacterials with substitutions at the 7-position, including 2,8-diazaspiro[5.5]undecane derivatives, showing potent Gram-positive and Gram-negative activity, highlighting their potential as antibacterial agents (Culbertson, Sánchez, Gambino, & Sesnie, 1990). Similarly, Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, indicating distinct antibacterial activity against specific strains, thus contributing to the search for novel antibacterial compounds (Lukin et al., 2022).
Synthesis and Chemical Properties
Parameswarappa and Pigge (2011) demonstrated an efficient methodology for constructing 3,9-diazaspiro[5.5]undecane derivatives through intramolecular spirocyclization, underscoring the versatility of these compounds in synthetic chemistry (Parameswarappa & Pigge, 2011). Aggarwal and Khurana (2015) discussed the synthesis of diazaspiro[5.5]undecane derivatives, analyzing their solvatochromic properties and photophysical behavior, which could be pivotal for developing fluorescent markers or probes in biochemical studies (Aggarwal & Khurana, 2015).
Pharmaceutical Research
Research by Blanco‐Ania et al. (2017) reviewed the bioactivity of 1,9-diazaspiro[5.5]undecane-containing compounds, highlighting their potential applications in treating various disorders, such as obesity and cardiovascular diseases, indicating the therapeutic relevance of these compounds (Blanco‐Ania, Heus, & Rutjes, 2017). Moreover, García et al. (2019) synthesized 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists, showing potential for pain treatment with reduced side effects (García et al., 2019).
Material Science
A study on the safety evaluation of a spiro compound for use in food contact materials by the EFSA highlights the diverse application of these compounds beyond pharmaceuticals, showcasing their potential in materials science, especially in the development of new materials with specific properties for food packaging (Flavourings, 2012).
properties
IUPAC Name |
9-(5-fluoropyrimidin-2-yl)-2-(oxolan-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c19-14-10-20-17(21-11-14)22-7-5-18(6-8-22)4-3-16(24)23(13-18)12-15-2-1-9-25-15/h10-11,15H,1-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKPSXUZAVJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3(CCC2=O)CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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